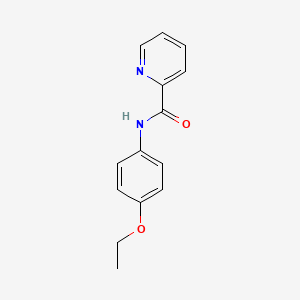

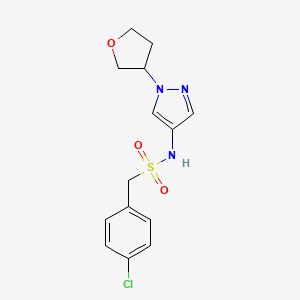

![molecular formula C17H12FN3O B2717662 N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide CAS No. 1384743-90-1](/img/structure/B2717662.png)

N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide, also known as CFI-400945, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Applications De Recherche Scientifique

Fluorescent Probes for Biomedical Applications

Research into indolizine derivatives, such as the indolizino[3,2-c]quinolines, highlights their suitability as fluorescent probes. These compounds, developed through oxidative Pictet-Spengler cyclization, exhibit desirable optical properties, suggesting potential applications in aqueous systems for biomedical imaging or as sensors for biological molecules (Park et al., 2015).

Detection of Cyanide Ions

Innovations in chromogenic compounds for cyanide detection have led to the development of molecules that undergo a visible change in the presence of cyanide ions. These changes facilitate the colorimetric identification of cyanide in water, a crucial development given cyanide's toxicity. Compounds leveraging the indoline and benzooxazine frameworks have demonstrated efficacy in this area, offering a basis for further research into similar compounds for environmental monitoring (Tomasulo et al., 2006).

Antituberculosis Agents

The investigation into indole-2-carboxamides reveals their promise as antituberculosis agents. Initial screening against Mycobacterium tuberculosis identified these compounds for their low micromolar potency, with subsequent modifications enhancing their effectiveness and pharmacokinetic properties. This suggests that similar structural frameworks, including indolizine derivatives, might offer new pathways for TB drug development (Kondreddi et al., 2013).

Cytotoxic and Antioxidant Activities

Research on N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3- dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides has explored their potential in cytotoxic and antioxidant activities. Such studies indicate the value of exploring indolizine derivatives for their potential therapeutic benefits in treating cancer or mitigating oxidative stress (IOSR Journals, Kolanpaka & Gade, 2015).

Acid-Responsive Photoluminescence

The discovery of acid-responsive photoluminescent materials, such as 6-Amino-8-cyanobenzo[1, 2-b]indolizines, which exhibit dramatic blue shifts in fluorescence upon protonation, opens new avenues for sensing and imaging technologies. These findings underscore the potential of utilizing specific indolizine derivatives in developing pH sensors or imaging agents that respond to the acidic environments typical of certain disease states (Outlaw et al., 2016).

Mécanisme D'action

Target of Action

The exact target of AKOS033249159 is currently unknown. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Without specific information on AKOS033249159, it’s challenging to determine the exact biochemical pathways it affects. Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that akos033249159 may also have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

N-[cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O/c18-15-7-2-1-6-14(15)16(10-19)20-17(22)12-9-13-5-3-4-8-21(13)11-12/h1-9,11,16H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYZFHFMMBLUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CN3C=CC=CC3=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[cyano(2-fluorophenyl)methyl]indolizine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2717583.png)

![N-(4-fluorobenzyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2717587.png)

![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)

![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)

![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)